(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

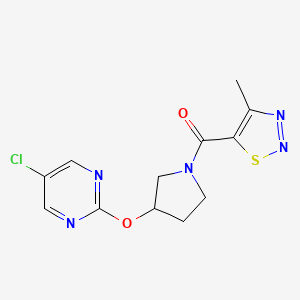

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic small molecule characterized by a pyrrolidine ring linked via an ether bond to a 5-chloropyrimidine moiety. The pyrrolidine nitrogen is further connected to a 4-methyl-1,2,3-thiadiazole group through a methanone bridge. This structure combines heterocyclic motifs known for diverse bioactivities: pyrimidines are frequently employed in kinase inhibitors, thiadiazoles exhibit antimicrobial and antitumor properties, and pyrrolidines often enhance pharmacokinetic profiles due to their conformational flexibility .

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O2S/c1-7-10(21-17-16-7)11(19)18-3-2-9(6-18)20-12-14-4-8(13)5-15-12/h4-5,9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZDHBUAVLQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:

Formation of the Pyrimidine Ring: The 5-chloropyrimidine moiety can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

Pyrrolidine Ring Formation: Pyrrolidine can be synthesized via the hydrogenation of pyrrole or through the cyclization of 1,4-diaminobutane.

Thiadiazole Ring Formation: The 1,2,3-thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate acyl chloride.

Coupling Reactions: The final compound is formed by coupling the 5-chloropyrimidine with the pyrrolidine and thiadiazole rings under specific conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom in the pyrimidine ring.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antidiabetic Activity :

- The compound has been studied for its role as a glucokinase (GK) activator, which is crucial for glucose metabolism. GK activators are being explored as therapeutic agents for type 2 diabetes due to their ability to enhance insulin secretion from pancreatic beta cells.

-

Anti-inflammatory Properties :

- Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This suggests that our compound may also possess such properties, making it a candidate for treating inflammatory diseases.

-

Antimicrobial and Antiviral Activities :

- The presence of the chloropyrimidine ring is associated with various biological activities, including antimicrobial and antiviral effects. Compounds containing this moiety have shown promise against a range of pathogens, indicating potential applications in infectious disease treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Starting from suitable precursors through cyclization reactions.

- Introduction of the Chloropyrimidine Moiety : Reaction with chloropyrimidine derivatives under basic or catalytic conditions.

- Attachment of the Thiadiazole Group : Final coupling with thiadiazole derivatives using coupling reagents like EDCI or DCC.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:

- BMS-820132 : A related compound studied as a GK activator demonstrated efficacy in improving glycemic control in diabetic models.

- Thiadiazole Derivatives : Various thiadiazole-containing compounds have been investigated for their antimicrobial and anti-inflammatory properties, providing insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring might interact with nucleotide-binding sites, while the pyrrolidine and thiadiazole rings could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic cores, substituents, or functional groups. Below is a detailed comparison using available data from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Variations: The target compound features a thiadiazole ring, whereas ’s analog substitutes this with a thiazole. Thiadiazoles generally exhibit higher electronegativity and metabolic stability compared to thiazoles, which may influence receptor binding or solubility . ’s compound incorporates a fused thienopyrimidine system, which enhances aromaticity and planar rigidity, contrasting with the target’s non-fused pyrimidine-pyrrolidine arrangement .

In contrast, ’s carbonitrile group may participate in hydrogen bonding but lacks the ketone’s conformational restraint .

Physicochemical Properties: ’s compound has a melting point of 242–243°C, indicative of strong intermolecular forces (e.g., hydrogen bonding from the hydroxyl group). The target compound’s melting point and solubility remain unreported but could be inferred to be moderate due to the balance of polar (chloropyrimidine) and nonpolar (methylthiadiazole) groups .

Research Findings and Gaps

- Spectroscopic Characterization : highlights the use of 1H-NMR and 13C-NMR for elucidating structures of complex heterocycles like zygocaperoside. Applying similar techniques to the target compound would clarify its conformation and purity .

- Biological Activity: No direct data are provided, but pyrimidine-thiadiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. Comparative studies with ’s thiazole-containing analog could reveal selectivity differences in biological assays .

- Toxicity and Environmental Impact : underscores the importance of accurate toxicity reporting (e.g., TRI revisions for manganese compounds). For the target compound, regulatory assessments would be critical given the chlorine and sulfur-containing groups .

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a unique structure combining pyrrolidine, chloropyrimidine, and thiadiazole moieties. This article aims to explore its biological activity based on recent studies and findings.

Structural Overview

The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence the pharmacokinetic properties of the molecule.

- Chloropyrimidine moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Thiadiazole component : A heterocyclic ring that has been associated with diverse biological activities such as anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant efficacy against various bacterial strains:

| Compound | Target Bacteria | Activity |

|---|---|---|

| 8a | S. aureus | Effective |

| 9a | B. cereus | Effective |

| 16a | E. coli | Prominent |

| 17b | P. aeruginosa | Prominent |

These findings suggest that the incorporation of thiadiazole and pyrimidine rings may enhance the antimicrobial activity of derivatives .

Anticancer Activity

The cytotoxicity of related compounds has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed for various derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | MCF-7 | 5.69 |

| 16b | MCF-7 | 9.36 |

| 17a | HepG2 | 6.80 |

| 17b | HepG2 | 7.56 |

These results indicate that modifications to the structure can significantly impact anticancer efficacy, with some derivatives exhibiting potent cytotoxic effects .

The mechanism by which these compounds exert their biological effects includes:

- Inhibition of cell proliferation : Through cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis in cancer cells.

- Disruption of biofilm formation : Some derivatives have shown promise in inhibiting biofilm formation in pathogenic bacteria, which is critical in treating chronic infections .

- MAO-A Inhibition : Certain thiadiazole derivatives have been documented to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism, suggesting potential neuroprotective effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole-pyrimidine derivatives against C. violaceum, demonstrating significant anti-quorum sensing activity, which is crucial for preventing biofilm formation in pathogens .

- Cytotoxicity Profile : In vitro studies have shown that compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.